8-(Dimethylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(Dimethylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purines This compound is characterized by its unique structure, which includes a dimethylamino group, a naphthalen-1-ylmethyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step involves the alkylation of the purine core with dimethylamine, often using a suitable alkylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Naphthalen-1-ylmethyl Group: This is typically done through a Friedel-Crafts alkylation reaction, where the purine core is reacted with naphthalen-1-ylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(Dimethylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl-purine oxides, while reduction may produce naphthalen-1-ylmethyl-purine alcohols.
Scientific Research Applications
8-(Dimethylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-(Dimethylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Adenine: A fundamental component of nucleic acids.
Uniqueness
8-(Dimethylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural features, such as the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
476480-23-6 |
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Molecular Formula |
C20H21N5O2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
8-(dimethylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C20H21N5O2/c1-22(2)19-21-17-16(18(26)24(4)20(27)23(17)3)25(19)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,12H2,1-4H3 |
InChI Key |
DNMSVYAGZVSDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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